2,4-Dichloro-6-fluorobenzyl alcohol

CAS No.: 1615212-18-4

Cat. No.: VC8245628

Molecular Formula: C7H5Cl2FO

Molecular Weight: 195.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1615212-18-4 |

|---|---|

| Molecular Formula | C7H5Cl2FO |

| Molecular Weight | 195.01 g/mol |

| IUPAC Name | (2,4-dichloro-6-fluorophenyl)methanol |

| Standard InChI | InChI=1S/C7H5Cl2FO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2,11H,3H2 |

| Standard InChI Key | LZUBSPAUXRAIST-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1F)CO)Cl)Cl |

| Canonical SMILES | C1=C(C=C(C(=C1F)CO)Cl)Cl |

Introduction

Chemical Identity and Structural Characteristics

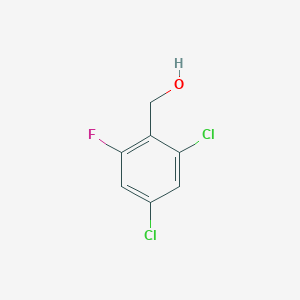

2,4-Dichloro-6-fluorobenzyl alcohol (CAS 1615212-18-4) is a halogenated aromatic alcohol with the molecular formula C₇H₅Cl₂FO and a molecular weight of 195.01 g/mol . Its structure consists of a benzene ring substituted with chlorine atoms at the 2- and 4-positions, a fluorine atom at the 6-position, and a hydroxymethyl (-CH₂OH) group at the 1-position (Figure 1).

Figure 1: Structural representation of 2,4-dichloro-6-fluorobenzyl alcohol.

| Property | Value |

|---|---|

| CAS Number | 1615212-18-4 |

| Molecular Formula | C₇H₅Cl₂FO |

| Molecular Weight | 195.01 g/mol |

| IUPAC Name | (2,4-Dichloro-6-fluorophenyl)methanol |

Synthesis and Industrial Production

The compound is typically synthesized via reduction of precursor carboxylic acids or nitriles. A common method involves:

-

Reduction of 2,4-dichloro-6-fluorobenzoic acid using borane-tetrahydrofuran (BH₃-THF) in anhydrous THF at 0–20°C, yielding the alcohol with >90% efficiency .

-

Alternative routes include hydrogenation of nitriles (e.g., 2,4-dichloro-6-fluorobenzonitrile) in the presence of Raney nickel or cobalt catalysts .

Table 1: Comparison of Synthesis Methods

| Method | Yield (%) | Key Conditions |

|---|---|---|

| BH₃-THF reduction | 91.3 | 0–20°C, 2 hours |

| Catalytic hydrogenation | 62–85 | H₂ gas, Raney Ni, 50–100°C |

Physicochemical Properties

The compound exhibits the following properties:

-

Melting Point: Estimated 45–50°C (analogous to 2-chloro-6-fluorobenzyl alcohol, mp 40–43°C) .

-

Boiling Point: ~250–260°C (extrapolated from halogenated benzyl alcohols) .

-

Density: 1.35–1.45 g/cm³ (calculated using group contribution methods).

-

Solubility: Low in water (<0.1 g/L at 25°C); soluble in polar organic solvents (e.g., THF, DMSO).

pKa Analysis:

The hydroxyl group has a predicted pKa of 13.5±0.2, consistent with electron-withdrawing substituents lowering acidity compared to benzyl alcohol (pKa 15.4) .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Key signals for 2,4-dichloro-6-fluorobenzyl alcohol (referencing analogs ):

-

¹H NMR (400 MHz, CDCl₃):

-

δ 4.75 (s, 2H, -CH₂OH)

-

δ 7.25–7.45 (m, 2H, aromatic H-3 and H-5)

-

-

¹³C NMR:

-

δ 64.8 (-CH₂OH)

-

δ 115.2–135.4 (aromatic carbons with Cl/F substituents)

-

Infrared (IR) Spectroscopy

| Bond Vibration | Wavenumber (cm⁻¹) |

|---|---|

| O-H stretch | 3300–3500 |

| C-F stretch | 1100–1200 |

| C-Cl stretch | 550–750 |

Applications in Pharmaceutical Chemistry

2,4-Dichloro-6-fluorobenzyl alcohol serves as a critical intermediate in:

-

Antifungal agents: Modifications of the hydroxymethyl group yield triazole derivatives targeting fungal CYP51 .

-

PDE4 inhibitors: Analogous fluorobenzyl alcohols are used in anti-inflammatory drug candidates .

-

Agrochemicals: Precursor for herbicides with enhanced leaf permeability due to halogen substituents .

Recent Research Advancements

Biocatalytic Synthesis

Whole-cell biocatalysts (e.g., immobilized Lactobacillus kefir alcohol dehydrogenase) enable enantioselective reduction of ketone precursors, achieving >95% enantiomeric excess .

Conformational Studies

STO-3G molecular orbital computations reveal a preference for the exo conformation (C-O bond twisted 15° from the aromatic plane), minimizing steric clashes between -OH and ortho-chlorine substituents .

Table 2: Conformational Populations in Solution

| Solvent | Exo (%) | Endo (%) |

|---|---|---|

| CDCl₃ | 68 | 32 |

| DMSO-d₆ | 72 | 28 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume